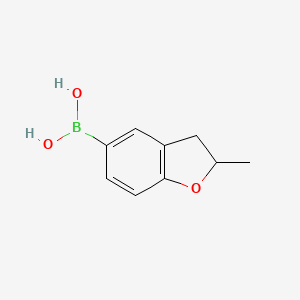

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid

Description

Properties

IUPAC Name |

(2-methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-3,5-6,11-12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNVVERIGKVWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC(C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655816 | |

| Record name | (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028748-11-9 | |

| Record name | B-(2,3-Dihydro-2-methyl-5-benzofuranyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028748-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-methyl-2,3-dihydro-1-benzofuran.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a common reaction for boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or other oxidized derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a boronic acid group attached to a benzofuran derivative. This combination imparts distinct chemical reactivity that is exploited in several applications.

Organic Synthesis

Suzuki-Miyaura Coupling

- Description : (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.

- Mechanism : In this reaction, the boronic acid group forms a complex with a palladium catalyst, facilitating the coupling of aryl halides to produce biaryl compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides | Various biaryl derivatives |

| Oxidation | Converts boronic acid to alcohol or ketone | Alcohols or ketones |

| Substitution | Electrophilic/nucleophilic substitutions | Varies based on conditions |

Medicinal Chemistry

The compound's biological activity is largely attributed to its boronic acid moiety, which can engage in reversible covalent bonding with diols. This property enables it to interact with various biological targets, making it a candidate for drug development.

Case Study 1: BET Inhibitors

- Research Findings : A study demonstrated that derivatives of benzofuran can act as potent inhibitors of bromodomain and extra-terminal (BET) proteins. One derivative showed a pIC50 value of 7.9 against BD2, indicating high potency against castrate-resistant prostate cancer.

Case Study 2: Cytotoxic Effects

- Research Findings : Another investigation revealed that certain benzofuran derivatives could induce apoptosis in cancer cell lines resistant to standard therapies. This suggests their potential use in overcoming therapeutic resistance.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is explored for its role in developing new materials. Its unique properties allow for the creation of advanced polymers and catalysts with specific functionalities.

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid depends on its specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Boronic Acids

Structural Analogues

The following compounds exhibit high structural similarity (Table 1):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-5-boronic acid | 908142-03-0 | 0.89 | Lacks the 2-methyl group |

| (2,3-Dihydrobenzofuran-6-yl)boronic acid | 158937-25-8 | 0.87 | Boronic acid at position 6 instead of 5 |

| (3-(Hydroxymethyl)-4-methoxyphenyl)boronic acid | 763120-44-1 | 0.88 | Methoxy and hydroxymethyl substituents on benzene |

Key Insights :

Physicochemical Properties

pKa and Reactivity:

- Boronic acid pKa is critical for applications in physiological environments (pH ~7.4). Compounds like 3-AcPBA and 4-MCPBA have high pKa (>8), limiting their utility in glucose sensing or enzyme inhibition .

Binding Affinity:

- In hydrogel sensors, phenyl boronic acid (PBA) forms cyclic esters with glucose, but substituted derivatives like the target compound may exhibit altered binding kinetics due to steric effects .

Anticancer Potential:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrate cytotoxic effects at sub-micromolar concentrations in triple-negative breast cancer (4T1) cells .

Enzyme Inhibition:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) . The target compound’s rigid dihydrobenzofuran structure could enhance selectivity for specific enzyme pockets, though experimental validation is needed.

Antiviral Activity:

- Boronic acid-modified nucleosides (e.g., 4-bromobutyl boronic acid derivatives) show promise in targeting HIV-1, leveraging boronic acid’s ability to mimic phosphorylated intermediates . The target compound’s scaffold may offer novel mechanisms for viral enzyme inhibition.

Biological Activity

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid is an organic compound with the molecular formula C9H11BO3. It is a derivative of benzofuran, which features both a benzene and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

The biological activity of this compound is largely attributed to its boronic acid group, which can form reversible covalent bonds with diols in biological systems. This property allows it to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Applications in Medicinal Chemistry

Research indicates that derivatives of benzofuran, including this compound, have shown promise as inhibitors in several therapeutic areas:

- Bromodomain Inhibition : A study revealed that 2,3-dihydrobenzofurans can act as potent inhibitors of the bromodomain and extra-terminal (BET) proteins, specifically showing over 1000-fold selectivity for the second bromodomain (BD2) over the first (BD1). This selectivity is significant for targeting diseases such as castrate-resistant prostate cancer .

- Multikinase Inhibition : Compounds based on the benzofuran structure have been explored for their ability to inhibit multiple kinases involved in cancer pathways. The structural modifications in these compounds can enhance their potency and selectivity against specific targets .

Case Study 1: BET Inhibitors

In a series of experiments focusing on the development of BET inhibitors, researchers synthesized various 2,3-dihydrobenzofurans and evaluated their biological activity. One compound demonstrated a pIC50 value of 7.9 against BD2, indicating high potency. The modification of the benzofuran core improved solubility and pharmacokinetic properties in vivo .

Case Study 2: Cytotoxic Effects

Another study investigated the cytotoxic effects of benzofuran derivatives on cancer cell lines. The findings indicated that certain derivatives could induce apoptosis even in the presence of anti-apoptotic factors like Bcl-2. This suggests that these compounds could be effective in overcoming resistance to therapy in cancer treatment .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzofuran-2-boronic acid | Boronic acid at position 2 | Moderate inhibition of some kinases |

| Phenylboronic acid | Simple phenyl group instead of benzofuran | Basic boronate reactivity |

| (2-Methyl-2,3-dihydrobenzofuran) | Lacks boronic acid but retains core structure | Limited biological activity |

The presence of both the benzofuran ring and the boronic acid group in this compound confers unique chemical properties that enhance its potential for medicinal applications compared to other compounds .

Q & A

Q. What are the optimal synthetic routes for (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid considering its bicyclic structure?

- Methodological Answer : Synthesis of aromatic boronic acids typically involves Miyaura borylation or palladium-catalyzed cross-coupling. For bicyclic systems like 2-methyl-2,3-dihydrobenzofuran, protection of reactive sites (e.g., the dihydrofuran oxygen) may be required to prevent side reactions. Prodrug strategies (e.g., pinacol ester intermediates) are recommended due to the compound’s sensitivity to purification . Automated multicomponent reactions (MCRs) can streamline access to structurally complex boronic acids by combining boronic acid-containing building blocks with heteroatom-rich precursors .

Q. How can researchers characterize the purity and structural integrity of this compound given its propensity for boroxine formation?

- Methodological Answer : Boroxine formation (trimerization via dehydration) complicates mass spectrometry (MS) analysis. To mitigate this, derivatize the boronic acid with diols (e.g., mannitol) or sugars to stabilize it as a cyclic boronate ester prior to MALDI-TOF MS . Nuclear magnetic resonance (NMR) in deuterated DMSO can monitor boronic acid proton environments, while thermogravimetric analysis (TGA) assesses thermal stability and decomposition pathways .

Q. What experimental conditions favor stable boronate ester formation between this compound and diol-containing biomolecules?

- Methodological Answer : Optimal pH for diol binding lies between the pKa of the boronic acid (typically ~8–10) and the diol’s hydroxyl groups. Use buffered solutions (e.g., phosphate-buffered saline at pH 7.4–9.0) to maintain equilibrium between trigonal (boronic acid) and tetrahedral (boronate ester) states. Stopped-flow kinetics studies suggest that binding affinity correlates with the "on" rate (kon), which is highest for fructose > tagatose > mannose > glucose .

Advanced Research Questions

Q. How can the compound’s boronic acid moiety be exploited to design fluorescent biosensors with enhanced specificity for Gram-positive bacteria?

- Methodological Answer : Functionalize carbon dots (CDs) with the boronic acid group to target glycolipids on bacterial surfaces. Gram-positive bacteria exhibit stronger binding due to teichoic acid-rich cell walls. Optimize sensor specificity by tuning the boronic acid’s electronic properties (e.g., introducing electron-withdrawing groups) and using competitive assays with free diols (e.g., sorbitol) to block non-specific interactions .

Q. What strategies mitigate non-specific interactions when using this boronic acid derivative in glycoprotein binding studies?

- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To minimize these:

- Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress charge-based interactions.

- Introduce hydrophilic polymer backbones (e.g., polyacrylamide) to reduce hydrophobic binding .

- Validate binding specificity via surface plasmon resonance (SPR) with control proteins (e.g., non-glycosylated RNase A vs. glycosylated RNase B) .

Q. How do kinetic parameters (kon/koff) of diol binding influence the interpretation of equilibrium constants in this compound’s interactions?

- Methodological Answer : Stopped-flow fluorescence assays reveal that equilibrium constants (Kd) are primarily governed by kon rather than koff. For example, fructose’s high kon (~10^4 M⁻¹s⁻¹) drives its stronger affinity compared to glucose. When designing assays (e.g., glucose monitoring), ensure measurement times align with the reaction’s equilibrium time (typically seconds) to avoid underestimating Kd .

Q. What computational approaches are effective in predicting the binding affinity of this boronic acid derivative with therapeutic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model reversible covalent binding to proteasomes or serine hydrolases. Focus on the boronic acid’s electrophilicity and target’s nucleophilic residues (e.g., Thr1 in the proteasome). Density functional theory (DFT) calculations help predict pKa shifts upon diol binding, which correlate with binding strength .

Data Contradiction Analysis

Example : Conflicting reports on boronic acid-diol binding kinetics vs. thermodynamics.

- Resolution : While earlier studies emphasized equilibrium constants (Kd), kinetic profiling reveals kon as the dominant factor. For real-time applications (e.g., glucose sensors), prioritize sugars with rapid kon (e.g., fructose) even if their Kd is suboptimal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.